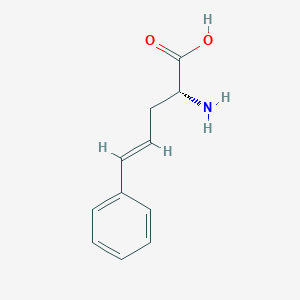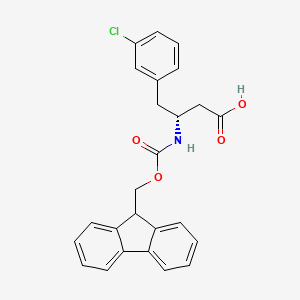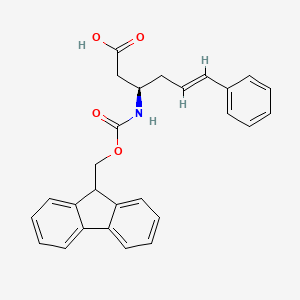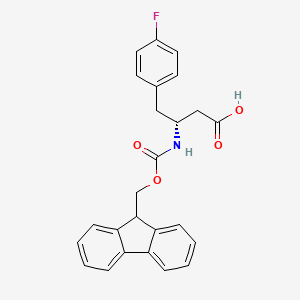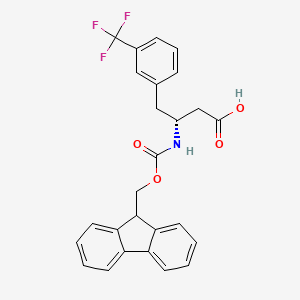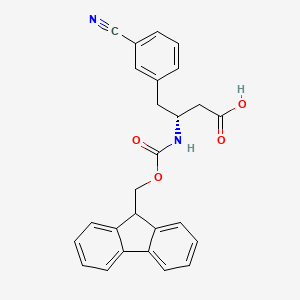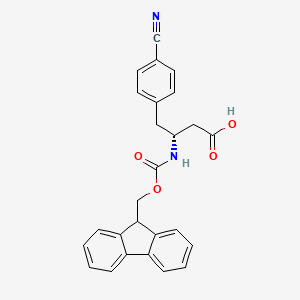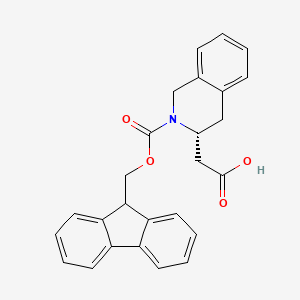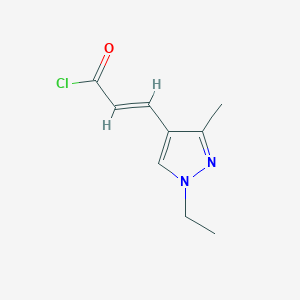
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is likely to possess an acryloyl chloride group attached to the pyrazole ring, which could make it a reactive intermediate for further chemical synthesis. While the specific compound is not directly mentioned in the provided papers, the synthesis and reactions of related pyrazoline and pyrazole derivatives are discussed, which can provide insights into the chemistry of similar compounds.
Synthesis Analysis
The synthesis of pyrazoline and pyrazole derivatives typically involves the reaction of hydrazine or its derivatives with various acryloyl-containing compounds. In the first paper, substituted heterocyclic derivatives were prepared using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials, which were then treated with methylhydrazine or phenylhydrazine to afford benzamides . Similarly, the second paper describes the synthesis of novel 3-heteroaryl-pyrazoles through reactions of a related acryloyl-containing compound with hydrazine hydrate and other nucleophiles . These methods could potentially be adapted for the synthesis of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed using spectral and elemental analyses. In the second paper, the structures of the synthesized 3-heteroaryl-pyrazoles were determined using these techniques . For the compound of interest, similar analytical methods would be employed to ascertain the structure, ensuring that the desired acryloyl chloride group is correctly positioned on the pyrazole ring.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The first paper mentions the acetylation of pyrazoline derivatives to yield N-acetyl analogues . The acryloyl chloride group in the compound of interest is highly reactive and could participate in various chemical reactions, including free radical polymerization as described in the third paper for acryloyl chloride . This reactivity could be exploited to create polymers or to further functionalize the compound by reacting with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. The reactivity of the acryloyl chloride group suggests that the compound would be sensitive to moisture and could readily react with nucleophiles, including water, alcohols, and amines. The third paper provides insight into the polymerization behavior of acryloyl chloride, indicating that it can form high molecular weight polymers under certain conditions, and this behavior could influence the properties of the compound . The solubility, stability, and reactivity of the compound would be key factors to consider in its handling and application.
科学的研究の応用
Synthesis of New Heterocyclic Derivatives
- Sallam, Elgubbi, and El‐Helw (2020) utilized a compound similar to (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride as a building block for synthesizing new heterocyclic derivatives like benzoxazinone, indoline, isoindoline, pyrazolone, chromene, and pyrimidopyrimidine. These compounds demonstrated promising inhibitory antioxidant activity (Sallam, Elgubbi, & El‐Helw, 2020).
Development of 3-Heterocyclic Quinolinones
- Abass, Hassanien, and Atta-Allah (2013) reported the synthesis of new 3-heterocyclic quinolinones using a similar compound, leading to the formation of novel quinolinones with various heterocyclic substituents (Abass, Hassanien, & Atta-Allah, 2013).
Anti-Rotavirus Activity
- El‐Helw, Gado, and El-ziaty (2020) utilized a related compound for constructing a variety of nitrogen heterocycles with a pyrazole scaffold. These compounds showed significant anti-rotavirus activity, making them potential candidates for anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).
Structural Analysis and Stabilization
- The compound has been used in the synthesis and structural analysis of novel organic molecules. For instance, Dehua Zhang, Xiaoyan Zhang, and Liu (2007) prepared a related compound and analyzed its molecular conformation and stabilization through intramolecular hydrogen bonds (Dehua Zhang, Xiaoyan Zhang, & Liu, 2007).
Synthesis of Functionalized 3-(Hetaryl)pyrazoles
- Shawali, Farghaly, and Aldahshoury (2010) described an efficient synthesis method for novel 3-heteroaryl-pyrazoles using a compound akin to (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride, resulting in the formation of compounds with various heterocyclic substituents (Shawali, Farghaly, & Aldahshoury, 2010).
特性
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



